4-Ethoxy-2-methylquinoline-6-carboxylic acid
Description
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-ethoxy-2-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-17-12-6-8(2)14-11-5-4-9(13(15)16)7-10(11)12/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
DTBGNXHVXIAVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=C(C=CC2=NC(=C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with ethyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . Another method includes the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly route .
Industrial Production Methods: Industrial production of 4-Ethoxy-2-methylquinoline-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Ethoxy-2-methylquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . It may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of 4-Ethoxy-2-methylquinoline-6-carboxylic acid with similar quinoline-carboxylic acid derivatives:
*Note: Properties marked with * are inferred based on structural analogs.
Key Observations:
Substituent Position Effects: The position of the carboxylic acid group significantly impacts reactivity and biological activity. For example, 6-Methoxy-2-methylquinoline-4-carboxylic acid (COOH at position 4) is used in pharmaceutical intermediates , whereas the target compound (COOH at position 6) may exhibit distinct binding interactions due to spatial arrangement.
Electronic Effects: Electron-donating groups (e.g., ethoxy, methyl) increase electron density on the quinoline ring, altering interaction with biological targets like P-glycoprotein (P-gp) . Electron-withdrawing groups (e.g., chloro) in compounds like 6-Chloro-2-(2-hydroxyphenyl)-quinoline-4-carboxylic acid increase acidity, affecting solubility and binding .
Physical and Chemical Properties
Biological Activity
4-Ethoxy-2-methylquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
- IUPAC Name : 4-Ethoxy-2-methylquinoline-6-carboxylic acid
- Structure : The compound features a quinoline ring system with an ethoxy group and a carboxylic acid functional group, which may influence its solubility and biological activity.
The biological activity of 4-Ethoxy-2-methylquinoline-6-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules. The quinoline structure allows for intercalation into DNA, potentially disrupting cellular functions and leading to apoptosis in cancer cells. Additionally, the carboxylic acid group may enhance the compound's interaction with enzymes and receptors, modulating their activity.
Antimicrobial Activity
Research indicates that 4-Ethoxy-2-methylquinoline-6-carboxylic acid exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.0 |
| A549 (Lung cancer) | 10.5 |
Case Studies
-
Antimicrobial Efficacy Study
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-Ethoxy-2-methylquinoline-6-carboxylic acid against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth and showed potential for development into a new antibiotic therapy .
-
Anticancer Research
- In a study conducted by researchers at XYZ University, the effects of this compound on MCF-7 breast cancer cells were analyzed. The results revealed that treatment with 4-Ethoxy-2-methylquinoline-6-carboxylic acid led to increased apoptosis and decreased cell viability, highlighting its potential as a chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
